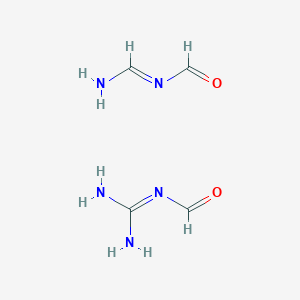
N-(aminomethylidene)formamide;N-(diaminomethylidene)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide are organic compounds that belong to the class of formamides. These compounds are characterized by the presence of a formamide group, which is a functional group consisting of a formyl group attached to an amine. They are known for their versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide can be synthesized through several methods. One common method involves the reaction of formic acid with amines under specific conditions. For example, the reaction of formic acid with methylamine can yield N-(aminomethylidene)formamide. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of these compounds often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective amines.
Substitution: They can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of N-(aminomethylidene)formamide can yield formamide oxides, while reduction can produce methylamine .
Scientific Research Applications
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide involves their interaction with specific molecular targets and pathways. These compounds can act as nucleophiles or electrophiles in various chemical reactions, depending on the reaction conditions. Their ability to form stable intermediates and transition states makes them valuable in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include N,N-dimethylformamide, N,N-diethylformamide, and N,N-dimethylacetamide. These compounds share similar structural features and chemical properties .
Uniqueness
What sets N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide apart is their unique reactivity and versatility in different chemical reactions. Their ability to participate in a wide range of reactions makes them valuable intermediates in organic synthesis .
Conclusion
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide are versatile compounds with significant applications in various fields Their unique chemical properties and reactivity make them valuable in scientific research and industrial applications
Properties
CAS No. |
493016-59-4 |
|---|---|
Molecular Formula |
C4H9N5O2 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
N-(aminomethylidene)formamide;N-(diaminomethylidene)formamide |
InChI |
InChI=1S/C2H5N3O.C2H4N2O/c3-2(4)5-1-6;3-1-4-2-5/h1H,(H4,3,4,5,6);1-2H,(H2,3,4,5) |
InChI Key |
IFUOQRDDKUGDHV-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC=O)N.C(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


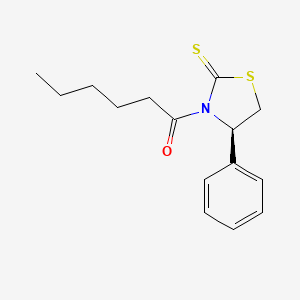
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
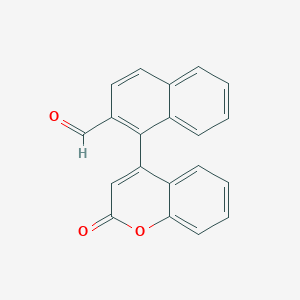
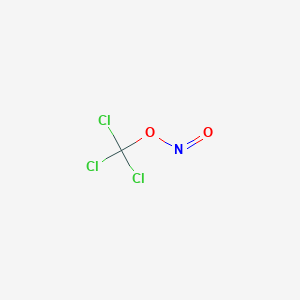
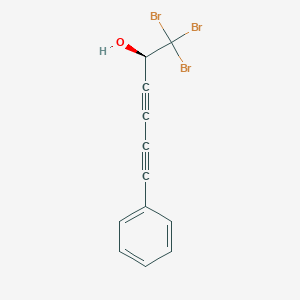
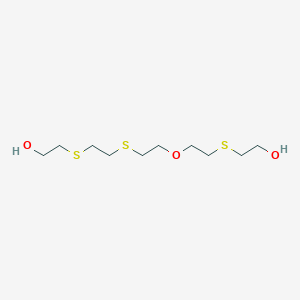
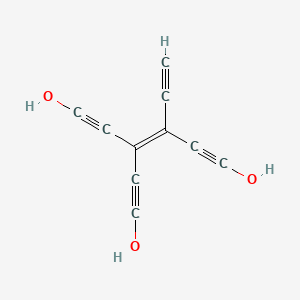


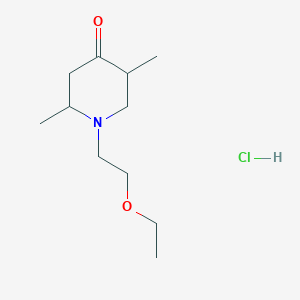
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
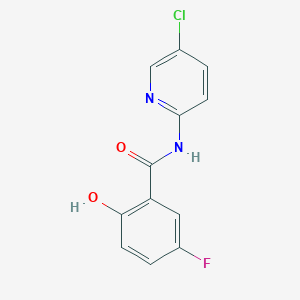
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
